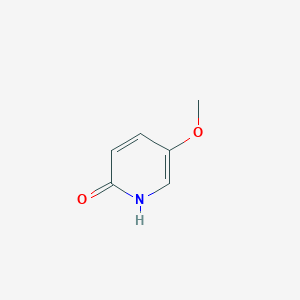

2-Hydroxy-5-methoxypyridine

描述

Significance of Pyridinol and Pyridinone Scaffolds in Academic Research

Role of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are fundamental to chemistry and biology, forming the core of many natural products, including alkaloids, vitamins, and the nucleic acids that constitute DNA and RNA. openmedicinalchemistryjournal.comnih.govijsrst.com Their structural diversity and ability to participate in hydrogen bonding make them crucial components in drug design, with over 75% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. nih.govmsesupplies.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.comelsevierpure.com The unique electronic properties conferred by the nitrogen atom allow these molecules to act as versatile ligands in coordination chemistry and as catalysts in various organic reactions. openmedicinalchemistryjournal.comelsevierpure.com

Importance of Hydroxyl and Alkoxy Substituents on Pyridine (B92270) Rings

The introduction of hydroxyl (-OH) and alkoxy (-OR, such as methoxy (B1213986), -OCH3) groups onto a pyridine ring significantly influences its chemical and physical properties. A hydroxyl group can engage in tautomerism, existing in equilibrium between the hydroxy-pyridine form and the pyridinone form. rsc.org This equilibrium is sensitive to factors like solvent polarity and the presence of other substituents. rsc.org

Hydroxyl and alkoxy groups are O-nucleophiles that can alter the electron density of the pyridine ring, thereby affecting its reactivity in both nucleophilic and electrophilic substitution reactions. google.com These substituents are crucial in medicinal chemistry, as they can form hydrogen bonds with biological targets, enhancing the pharmacological profile of a molecule. nih.govnih.gov For instance, the presence and position of alkoxy groups can influence a compound's activity and properties like solubility. mdpi.comnih.gov The strategic placement of these functional groups is a key strategy in the design of new bioactive compounds and functional materials. nih.govgoogle.com

Research Context and Historical Overview of 2-Hydroxy-5-methoxypyridine Studies

This compound, also known as 5-methoxypyridin-2(1H)-one, exists in a tautomeric equilibrium between its pyridinol and pyridinone forms. rsc.orgnih.gov Research into hydroxypyridines and their derivatives has been extensive, driven by their wide range of applications. researchgate.netresearchgate.net

Early studies on substituted pyridines focused on their synthesis and reactivity. The development of synthetic routes often starts from commercially available pyridine derivatives, with functional groups being introduced through various chemical transformations. nih.govafricanjournalofbiomedicalresearch.com For example, the synthesis of certain pyridine derivatives involves the demethylation of a methoxypyridine precursor. nih.govafricanjournalofbiomedicalresearch.com

Investigations into compounds structurally related to this compound have provided insights into its potential properties. For example, studies on other methoxypyridine derivatives have been conducted in the context of developing new pharmacologically active agents. nih.gov The tautomeric behavior of 2-hydroxypyridines, in general, has been a subject of fundamental chemical interest, with studies exploring the factors that favor one tautomer over the other in different environments. rsc.orgacs.org While specific historical research exclusively on this compound is not extensively documented in broad reviews, its study is embedded within the larger context of research on substituted pyridones and pyridinols.

Scope and Objectives of Current and Future Research on the Compound

Current and future research on this compound and related structures is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

Key research objectives include:

Development of Novel Synthetic Methodologies: A primary goal is to create more efficient and versatile synthetic routes to access functionalized 2-pyridone scaffolds. iipseries.org This includes the use of transition-metal catalysis and C-H activation strategies to build molecular complexity. iipseries.org

Exploration of Pharmacological Potential: Given that pyridinone scaffolds are present in numerous bioactive compounds, a significant area of research is the synthesis and evaluation of new derivatives for various therapeutic applications. frontiersin.orgresearchgate.net The methoxy and hydroxyl groups of this compound offer sites for further chemical modification to generate libraries of new compounds for screening. frontiersin.org

Applications in Coordination Chemistry and Catalysis: The 2-pyridonate form can act as a versatile ligand for transition metals. rsc.org Future work will likely explore the use of this compound-derived ligands in developing new catalysts for a range of chemical transformations, drawing inspiration from natural systems like hydrogenase enzymes. rsc.org

Materials Science: Nitrogen-containing heterocycles are used in the development of polymers and dyes. msesupplies.com The specific electronic properties imparted by the hydroxyl and methoxy substituents could make this compound a useful building block for novel functional materials with specific optical or electronic characteristics.

In essence, while this compound is a specific molecule, its true value in research lies in its representation of the broader class of substituted pyridinones. It serves as a foundational scaffold for chemical exploration, with future studies aimed at harnessing its structural and electronic features to create novel molecules with tailored functions.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQMORKJFAJCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Methoxypyridine

Established Synthetic Routes to 2-Hydroxy-5-methoxypyridine

The formation of this compound is typically achieved through multi-step synthetic pathways that involve the introduction of the methoxy (B1213986) group and the subsequent formation of the hydroxyl group. These routes are often designed to be efficient and scalable for industrial applications.

Multi-Step Synthesis Approaches Involving Methoxylation

A common strategy for synthesizing this compound involves the initial methoxylation of a suitable pyridine (B92270) derivative. For instance, a four-step synthesis can be employed starting from 2-amino-5-bromopyridine (B118841). asianpubs.orgresearchgate.netasianpubs.org This process includes the protection of the amino group, followed by a methoxylation reaction where the bromo substituent is replaced by a methoxy group using a reagent like sodium methylate. asianpubs.orgresearchgate.netasianpubs.org The protecting group is then removed to yield 2-amino-5-methoxypyridine (B21397), which can be further transformed into the target molecule. asianpubs.orgresearchgate.netasianpubs.org

Another approach begins with the nitration of 2-aminopyridine, followed by diazotization and subsequent reactions to introduce the desired functional groups. google.com These multi-step syntheses are carefully designed to control the regioselectivity of the reactions and to allow for the purification of intermediates at each stage, ensuring the final product's high quality. libretexts.org

Demethylation Strategies to Access Hydroxy-Pyridines via Methoxy Intermediates

The conversion of a methoxy group to a hydroxyl group, a process known as demethylation, is a critical step in many synthetic routes to hydroxy-pyridines. This transformation can be challenging due to the stability of the methyl group. chem-station.com Various reagents and conditions have been developed to effect this change.

Strong acids such as 47% hydrobromic acid (HBr) or 95% sulfuric acid (H2SO4) are commonly used for demethylation. asianpubs.orgchem-station.comasianpubs.org The mechanism with HBr involves protonation of the oxygen atom, followed by nucleophilic attack of the bromide anion on the methyl group. chem-station.com While effective, these harsh conditions may not be suitable for substrates with sensitive functional groups. chem-station.com

Boron tribromide (BBr3) is another powerful Lewis acid used for demethylation, often at low temperatures to control its high reactivity. chem-station.com Alternatively, aluminum chloride (AlCl3) offers a less reactive option. chem-station.com Milder methods utilizing alkyl thiols, such as 1-dodecanethiol, under basic conditions provide an alternative that avoids strong acids. chem-station.com A chemoselective demethylation method for methoxypyridine derivatives using L-selectride has also been developed, demonstrating good yields. elsevierpure.com

Precursor Chemistry and Starting Materials for this compound Synthesis

Approaches from Bromopyridine Derivatives

Bromopyridine derivatives are versatile starting materials for the synthesis of this compound. For example, 2-amino-5-bromopyridine can be converted to 2-amino-5-methoxypyridine through a methoxylation reaction. asianpubs.orgresearchgate.netasianpubs.org In a different approach, 5-bromo-2-methoxypyridine (B44785) can be subjected to acid hydrolysis to yield 2-hydroxy-5-bromopyridine, which can then be further functionalized. chemicalbook.com The use of 2-bromo-5-methylpyridine (B20793) in a reaction with potassium tert-butoxide is another documented method to produce a hydroxypyridine derivative.

A patented method describes the synthesis of 2-amino-5-hydroxypyridine (B112774) starting from 2-amino-5-bromo(iodo)pyridine. google.com This process involves protection of the amino group, followed by a substitution reaction with sodium benzylate to introduce a protected hydroxyl group, and finally deprotection to obtain the target compound. google.com

Cyanopyridine Precursors in Catalytic Hydrogen Reduction

Cyanopyridine derivatives serve as important precursors, particularly in syntheses involving catalytic hydrogenation. For instance, 3-cyano-6-hydroxypyridine can be used as a starting material. chemicalbook.comchemicalbook.com In a typical procedure, the cyanopyridine is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.comchemicalbook.com This reaction reduces the cyano group to an aminomethyl group, which can then be further transformed. The condensation of active malonic esters with 2-pyridylacetonitrile (B1294559) can also lead to the formation of cyanopyridine derivatives that can be further elaborated. nih.gov

Reaction Conditions and Optimization Strategies for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing byproducts and environmental impact. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For demethylation reactions, the choice of reagent and conditions is critical. When using strong acids like 95% H2SO4, the temperature is carefully controlled (e.g., 80-93°C) and the reaction progress is monitored by thin-layer chromatography (TLC). asianpubs.orgasianpubs.org In the case of BBr3, reactions are typically initiated at low temperatures (-78°C to 0°C) and gradually warmed. chem-station.com

In syntheses involving bromopyridine precursors, the reaction conditions are tailored to the specific transformation. For instance, the reaction of 2-bromo-5-methylpyridine with potassium tert-butoxide is carried out in tert-amyl alcohol at 100°C for an extended period. Post-reaction workup, such as neutralization and column chromatography, is crucial for isolating the pure product. chemicalbook.com

Role of Catalysts and Reagents in Synthetic Pathways

The construction of the substituted hydroxypyridine ring relies on a range of catalysts and reagents that direct the chemical transformations. One common strategy involves the diazotization of an aminopyridine precursor, followed by hydrolysis. For the analogous synthesis of 2-hydroxy-5-methylpyridine (B17766) from 2-amino-5-methylpyridine (B29535), key reagents include sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) to generate the reactive diazonium salt intermediate in situ. orgsyn.orgorgsyn.org

Another prevalent method starts from a halogenated pyridine. The synthesis of 2-hydroxy-5-methylpyridine from 2-bromo-5-methylpyridine employs a strong base, potassium tert-butoxide (KOt-Bu), in a nucleophilic aromatic substitution reaction, followed by an acidic workup with formic acid. chemicalbook.com

Catalytic hydrogenation offers an alternative route. Starting from 3-cyano-6-hydroxypyridine, the target scaffold can be produced using a reduction catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or their alumina-supported counterparts. google.com This reaction is conducted in the presence of an acid and an anionic surfactant, like sodium lauryl sulfate, which has been found to enhance reaction efficiency and yield. google.com

Furthermore, the derivatization of the scaffold into more complex structures, such as biaryls, necessitates the use of transition metal catalysts. In Negishi cross-coupling reactions, a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is essential. orgsyn.orgorgsyn.org This reaction also requires stoichiometric reagents such as tert-butyllithium (B1211817) for lithiation and zinc chloride (ZnCl₂) for transmetalation. orgsyn.orgorgsyn.org Similarly, Suzuki-Miyaura cross-coupling reactions utilize palladium catalysts, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), to couple boronic acids with halides. nih.gov

Table 1: Key Catalysts and Reagents in Pyridine Synthesis and Derivatization

| Reaction Type | Precursor | Catalyst | Key Reagents | Product |

|---|---|---|---|---|

| Diazotization/Hydrolysis | 2-Amino-5-methylpyridine | None | NaNO₂, H₂SO₄, NaOH | 2-Hydroxy-5-methylpyridine |

| Nucleophilic Substitution | 2-Bromo-5-methylpyridine | None | KOt-Bu, Formic Acid | 2-Hydroxy-5-methylpyridine |

| Catalytic Hydrogenation | 3-Cyano-6-hydroxypyridine | Pd/C or Pt/C | H₂, Acid, Anionic Surfactant | 2-Hydroxy-5-methylpyridine |

| Negishi Coupling | 5-Methyl-2-pyridyl triflate | Pd(PPh₃)₄ | t-BuLi, ZnCl₂, LiCl | 5-Methyl-2,2'-bipyridine |

| Suzuki Coupling | 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ | Organoboron reagent, Base | Biaryl Compound |

Impact of Temperature, Solvent Systems, and pH on Reaction Outcomes

Reaction parameters such as temperature, solvent, and pH have a profound influence on the outcome of synthetic procedures involving this compound and its analogs.

Temperature: Precise temperature control is critical. In the synthesis from 2-amino-5-methylpyridine, the initial diazotization is performed at low temperatures (0–5°C) to ensure the stability of the diazonium salt. orgsyn.orgorgsyn.org The subsequent hydrolysis and nitrogen gas evolution step requires heating to 95°C to drive the reaction to completion. orgsyn.orgorgsyn.org Conversely, the nucleophilic substitution of 2-bromo-5-methylpyridine requires a high temperature of 100°C for an extended period (40 hours) to proceed effectively. chemicalbook.com For derivatization reactions, conditions can vary widely. The formation of a pyridyl triflate is conducted at temperatures ranging from -12°C to 0°C, whereas subsequent Negishi coupling requires an initial low temperature of -78°C for lithiation, followed by reflux for many hours to facilitate the coupling. orgsyn.orgorgsyn.org

Solvent Systems: The choice of solvent is crucial for solubility, reactivity, and facilitating reaction pathways. Aqueous media are used for the diazotization of aminopyridines. orgsyn.orgorgsyn.org For the substitution of bromopyridines, a high-boiling polar aprotic solvent like tert-amyl alcohol is employed. chemicalbook.com Catalytic hydrogenation is often performed in a mixed solvent system, such as n-butanol and water, which can aid in dissolving both the organic substrate and inorganic reagents. chemicalbook.comgoogle.com Cross-coupling reactions are typically run in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane to prevent quenching of the organometallic intermediates. orgsyn.orgorgsyn.orgnih.gov

pH: The pH of the reaction medium is a key factor, particularly during workup and extraction. In the synthesis from 2-amino-5-methylpyridine, the pH is carefully adjusted to between 6.5 and 7.0 with a base (e.g., NaOH) to neutralize the excess acid and allow for efficient extraction of the product into an organic solvent like ethyl acetate. orgsyn.org Similarly, after the reaction of 2-bromo-5-methylpyridine, the pH is set to approximately 6 using potassium hydroxide (B78521). chemicalbook.com For the route starting from 3-cyano-6-hydroxypyridine, partial neutralization to a pH of 5 is performed before extraction. chemicalbook.comgoogle.com The acidity of the medium is also a primary condition for the reaction itself, with a pKa of ≤ 3 being specified for the acid used in the catalytic hydrogenation method. google.com

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of more elaborate molecules. Its functional groups can be modified or used as handles to build complex molecular frameworks through various organic reactions. The electronic nature of the ring, influenced by the electron-donating methoxy group and the tautomeric hydroxy/pyridone system, directs the regioselectivity of these transformations.

Electrophilic Substitution Reactions on Methoxypyridine Rings

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com However, the presence of activating groups like a methoxy substituent can significantly enhance reactivity. For 2-methoxypyridines, the methoxy group strongly directs incoming electrophiles to the para position (C5). thieme-connect.com Studies on the bromination of 2-methoxypyridine (B126380) show excellent regioselectivity, affording 5-bromo-2-methoxypyridine in almost quantitative yields. thieme-connect.com This high degree of control is attributed to the powerful activating and directing effect of the C2-methoxy group. thieme-connect.com

In contrast, the reactivity of 2-hydroxypyridines in electrophilic substitution is more complex. The compound exists in a tautomeric equilibrium with its 2-pyridone form, and the reaction can proceed on either tautomer or the conjugate anion. acs.org This can lead to lower regioselectivity. For instance, bromination of 2-hydroxypyridine (B17775) can yield a mixture of 3-bromo and 5-bromo derivatives, as the hydroxyl group can facilitate attack at the ortho position. thieme-connect.com The formation of pyridine N-oxides is another strategy to enhance electrophilic substitution on the pyridine ring. chemicalbook.com

Halogenation and Other Substituent Modifications of Hydroxypyridines

Halogenation is a fundamental functionalization reaction, providing a versatile handle for further transformations such as cross-coupling reactions.

Bromination: The conditions for bromination determine the product. The reaction of 2-methoxypyridine with N-bromosuccinimide (NBS) or with bromine in acetic acid selectively yields the 5-bromo derivative. thieme-connect.com For 2-hydroxypyridines, harsher conditions using bromine water often lead to disubstitution, producing 3,5-dibromo-2-pyridone. acs.org Milder conditions using NBS may allow for monobromination, though potentially with reduced regioselectivity compared to methoxy-activated rings. thieme-connect.com

Chlorination: The hydroxyl group of a 2-hydroxypyridine can be replaced with a chlorine atom to produce a 2-chloropyridine (B119429) derivative. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com These 2-chloropyridines are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Triflate Formation: The hydroxyl group can also be converted into an excellent leaving group, such as a triflate (-OTf). The reaction of 2-hydroxy-5-methylpyridine with trifluoromethanesulfonic anhydride (B1165640) in the presence of pyridine as a base yields 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine. orgsyn.orgorgsyn.org This transformation is crucial for enabling subsequent palladium-catalyzed cross-coupling reactions at the C2 position.

Table 2: Selected Halogenation and Functionalization Reactions

| Substrate | Reagent(s) | Solvent | Product |

|---|---|---|---|

| 2-Methoxypyridine | NBS | Acetonitrile | 5-Bromo-2-methoxypyridine |

| 2-Hydroxypyridine | Br₂ water | Water | 3,5-Dibromo-2-pyridone |

| 2-Hydroxy-5-methylpyridine | POCl₃ / PCl₅ | N/A | 2-Chloro-5-methylpyridine |

| 2-Hydroxy-5-methylpyridine | (CF₃SO₂)₂O, Pyridine | Pyridine | 5-Methyl-2-pyridyl triflate |

Formation of Complex Scaffolds Incorporating Methoxypyridine Moieties

The functionalized this compound scaffold serves as a key building block in the assembly of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. A halogenated methoxypyridine, such as 5-bromo-2-methoxypyridine, can be converted into its corresponding boronic acid, 2-methoxypyridin-5-ylboronic acid. dergipark.org.tr This boronic acid derivative can then be coupled with a variety of aryl or heteroaryl halides under palladium catalysis to construct complex biaryl and heterobiaryl systems. dergipark.org.tr These structures are prevalent in medicinal chemistry and materials science.

Negishi Coupling: The Negishi reaction provides another route to C-C bond formation by coupling an organozinc reagent with an organic halide or triflate. A well-documented example involves the synthesis of 5-methyl-2,2'-bipyridine. orgsyn.orgorgsyn.org Here, the 2-hydroxy-5-methylpyridine is first converted to its triflate. This triflate is then reacted with a pyridylzinc reagent (prepared from 2-bromopyridine, tert-butyllithium, and zinc chloride) in the presence of a palladium catalyst, Pd(PPh₃)₄, to yield the bipyridine product. orgsyn.orgorgsyn.org

Synthesis of Bioactive Scaffolds: Methoxypyridine moieties are integral components of various complex, biologically active molecules. For example, they have been incorporated into the tetracyclic scaffold of novel γ-secretase modulators, which are of interest in pharmaceutical research. nih.gov The synthesis of these molecules involves multi-step sequences, including nucleophilic aromatic substitution to introduce the methoxy group, followed by condensations and coupling reactions to build the final complex structure. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a 4-methoxypyridin-2-ylamino group have been synthesized, demonstrating the utility of this scaffold in constructing diverse heterocyclic systems with potential pharmacological applications. arabjchem.org

Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methoxypyridine and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of hydroxypyridine compounds. These methods are particularly sensitive to the tautomeric forms present in the solid state and in solution.

Analysis of Functional Group Vibrations in Hydroxypyridine Structures

The vibrational spectra of 2-hydroxypyridine (B17775) derivatives are characterized by distinct bands corresponding to specific functional groups. The position of these bands can confirm the dominant tautomeric form. In the case of 2-hydroxy-5-methoxypyridine, it predominantly exists as the 5-methoxy-2(1H)-pyridinone tautomer.

Key vibrational modes include:

N-H and O-H Stretching: The pyridinone form exhibits a strong N-H stretching vibration, typically observed in the 3300–3500 cm⁻¹ region for aliphatic amines. nih.gov In solid-state spectra, this band is often broad due to intermolecular hydrogen bonding. Conversely, the pyridinol form would show a characteristic O-H stretching band.

C=O Stretching: A strong absorption band between 1645 and 1727 cm⁻¹ in the IR spectrum is a definitive indicator of the carbonyl group (C=O) in the pyridinone tautomer. tandfonline.com This is one of the most intense peaks in the spectrum.

C=C and C-N Stretching: Vibrations associated with the pyridine (B92270) ring, specifically C=C and C-N stretching modes, typically appear in the 1400–1650 cm⁻¹ range. researchgate.net

Methoxy (B1213986) Group Vibrations: The -OCH₃ group gives rise to characteristic C-H stretching vibrations and a prominent C-O stretching band.

C-H Vibrations: Aromatic C-H stretching vibrations are generally found in the 3000–3100 cm⁻¹ region, while C-H in-plane and out-of-plane bending vibrations occur at lower frequencies (1300–1000 cm⁻¹ and 950–600 cm⁻¹, respectively). nih.govtandfonline.com

Table 1: Characteristic Vibrational Frequencies for Hydroxypyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Pyridinone) | Stretching | 3380 - 3431 | nih.gov |

| C=O (Pyridinone) | Stretching | 1645 - 1727 | tandfonline.com |

| C=C / C-N (Ring) | Stretching | 1400 - 1650 | researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C-H (Aromatic) | In-plane bending | 1020 - 1300 | nih.gov |

Correlation of Experimental and Simulated Vibrational Spectra

To achieve unambiguous assignment of vibrational bands, experimental IR and Raman spectra are often correlated with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net Methods like DFT with the B3LYP functional can predict vibrational frequencies with high accuracy. tandfonline.comresearchgate.net

These computational studies allow for the detailed assignment of each normal mode of vibration based on its potential energy distribution (PED). researchgate.net Discrepancies between experimental and calculated wavenumbers can often be attributed to factors like intermolecular hydrogen bonding in the solid state, which are not always fully accounted for in gas-phase monomer calculations. tandfonline.com By simulating the spectra of different tautomers and their dimers, researchers can confirm the most stable structure and understand the intermolecular interactions, such as the formation of hydrogen-bonded cyclic dimers. tandfonline.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing definitive evidence of its tautomeric state in solution and detailed information about its molecular framework.

Proton (¹H) NMR Chemical Shift Analysis of Pyridinol and Pyridinone Forms

¹H NMR spectroscopy is highly effective in distinguishing between the 2-pyridinol and 2-pyridinone tautomers. The chemical shifts of the protons on the pyridine ring and the nature of the exchangeable proton (OH vs. NH) are key indicators.

Pyridinone Form (5-methoxy-2(1H)-pyridinone): This tautomer will show a signal for the N-H proton. In a solvent like DMSO-d₆, this proton is often observed as a broad singlet at a downfield chemical shift, for instance, around 13.17 ppm for 2-hydroxy-5-methylpyridine (B17766). chemicalbook.com The ring protons will have chemical shifts consistent with the electron-withdrawing effect of the carbonyl group.

Pyridinol Form (this compound): This tautomer would exhibit a signal for the O-H proton. The chemical shifts of the ring protons would be influenced by the electron-donating hydroxyl group.

For the related compound 2-hydroxypyridine, which exists predominantly as 2-pyridone in CDCl₃, the proton chemical shifts are observed at approximately 7.49, 7.42, 6.59, and 6.30 ppm. chemicalbook.com Similar patterns are expected for this compound.

Table 2: Representative ¹H NMR Chemical Shifts for 2-Hydroxypyridine Tautomers

| Proton | 2-Pyridone (in CDCl₃) chemicalbook.com | 2-Hydroxy-5-methylpyridine (in DMSO-d₆) chemicalbook.com |

|---|---|---|

| H3 | 6.59 ppm | 6.93 ppm |

| H4 | 7.42 ppm | 7.23 ppm |

| H5 | 6.30 ppm | - |

| H6 | 7.49 ppm | 6.45 ppm |

| N-H / O-H | 13.65 ppm (N-H) | 13.17 ppm (N-H) |

Carbon (¹³C) NMR and Advanced NMR Techniques for Stereochemical Elucidation

¹³C NMR spectroscopy provides further crucial evidence for the dominant tautomeric form. The chemical shift of the carbon at the C2 position is particularly diagnostic.

In the pyridinone form, the C2 carbon is part of a carbonyl group (C=O) and is significantly deshielded, resulting in a chemical shift typically in the range of 160-170 ppm.

In the pyridinol form, the C2 carbon is bonded to a hydroxyl group and is part of an aromatic ring. Its chemical shift would be further upfield, characteristic of a carbon in a C-O bond.

For derivatives like 2-amino-5-methoxypyridine (B21397), the carbon attached to the methoxy group (C5) and other ring carbons have been assigned, with values of δ 148.60 (C5), 153.09 (C2), 133.11 (C6), 125.73 (C4), and 109.49 (C3) in CDCl₃. asianpubs.org These values serve as a reference for assigning the spectrum of this compound. Advanced NMR techniques can further confirm assignments and stereochemical details, although they are less critical for this relatively simple, achiral molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₇NO₂), the expected exact molecular weight is 125.0477 g/mol . nih.gov

Upon electron impact ionization, the molecule forms a molecular ion (M⁺˙), which will appear at an m/z (mass-to-charge ratio) corresponding to its molecular mass. savemyexams.com This molecular ion is often the peak with the highest m/z value in the spectrum.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. libretexts.org For 5-methoxy-2(1H)-pyridinone, the primary fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group's O-CH₃ bond would result in a significant fragment ion at [M-15]⁺. miamioh.edu

Loss of carbon monoxide (CO): The pyridinone ring can readily lose a molecule of carbon monoxide, a common fragmentation for cyclic ketones and lactams, leading to a fragment at [M-28]⁺. savemyexams.com

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde from the methoxy group and the ring could produce a fragment at [M-30]⁺.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at [M-31]⁺.

Analyzing the relative abundance of these fragment ions provides a molecular fingerprint that helps to confirm the structure, particularly the presence and location of the methoxy group and the pyridinone ring system. libretexts.org

LC-MS and GC-MS Applications in Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal techniques for the identification and purity assessment of this compound and its related compounds. nih.gov These methods are routinely employed to monitor the progress of chemical reactions and to ensure the quality of the final products. nih.gov For instance, LC-MS/MS has been successfully utilized to develop and validate a method for the quantitative analysis of N-alkyloxypyridinecarboximidamides, which are derivatives of hydroxypyridines. nih.gov This demonstrates the capability of LC-MS to accurately determine the concentration of these compounds in a reaction mixture. nih.gov

GC-MS is also a valuable tool for the analysis of pyridine derivatives. It has been used in the investigation of alkaloids from various plant sources, where numerous pyridine and pyrrole (B145914) type alkaloids were identified. researchgate.net In the synthesis of 2-chloro-5-methylpyridine, GC-MS is used for the characterization of the product, confirming its structure and purity. google.com Suppliers of 2-hydroxy-5-methylpyridine often specify the purity of their products as determined by GC analysis, with typical purities being ≥98.0%. vwr.comavantorsciences.com

The mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation. The predicted collision cross-section (CCS) values for various adducts of 2-hydroxy-5-methylpyridine have been calculated, which can be valuable for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Compound | Analytical Method | Application | Purity/Analysis Results |

| N-alkyloxypyridinecarboximidamides | LC-MS/MS | Monitoring and control of synthesis process | Method validated for linearity, precision, and accuracy. nih.gov |

| 2-hydroxy-5-methylpyridine | GC, Titration | Purity assessment | ≥98.0% vwr.comavantorsciences.com |

| 2-chloro-5-methylpyridine | GC-MS | Product characterization | Characterized by IR, NMR, and GC/MS. google.com |

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy is a powerful technique for investigating the electronic structure of this compound and its derivatives. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the presence of chromophores in the molecule. msu.edu

The UV/Vis spectra of substituted 2-hydroxypyridines have been used to study their tautomeric equilibrium between the hydroxy and pyridone forms. semanticscholar.org By comparing the spectra of the target compounds with those of their N-methyl and O-methyl fixed derivatives, the quantitative determination of the two tautomeric forms in different solvents can be achieved. semanticscholar.org This analysis is crucial for understanding the reactivity and electronic properties of these compounds. For example, the electronic substituent effect and the change of solvent have been discussed in the context of the tautomerism of 2-hydroxypyridines. semanticscholar.org

The optical properties of newly synthesized bent-shaped luminescent mesogens containing a pyridine core have been investigated using UV-visible absorption spectroscopy in chloroform. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in characterizing the electronic transitions of complex pyridine derivatives.

| Compound/System | Solvent | Application of UV-Vis Spectroscopy |

| Substituted 2-hydroxypyridines | Various solvents | Quantitative determination of tautomeric forms. semanticscholar.org |

| Bent shaped luminescent mesogens with a pyridine core | Chloroform | Analysis of optical properties. researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For instance, the crystal structure of 2-hydroxy-5-nitropyridine (B147068) was determined by X-ray diffraction, revealing that it exists in the oxo-form in the solid state. semanticscholar.org Similarly, the crystal structure of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase has been solved, providing detailed insights into its molecular architecture. rcsb.org The crystal structures of various other pyridine derivatives, including metal complexes and organic compounds, have also been characterized using single-crystal X-ray diffraction. researchgate.netnih.govresearchgate.net These studies are fundamental for understanding the structure-property relationships of these compounds.

| Compound | Method | Key Findings |

| 2-hydroxy-5-nitropyridine | X-ray diffraction | Exists in the oxo-form in the solid state. semanticscholar.org |

| 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase | X-ray diffraction | Detailed molecular architecture determined. rcsb.org |

| 2-hydroxy-5-methylpyridine-3-carboxylic acid | XRD | Structural and vibrational properties characterized. nih.gov |

Investigation of Crystal Packing and Intermolecular Interactions

The study of crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its melting point, solubility, and polymorphism. In the crystal structures of 2-hydroxypyridine derivatives, hydrogen bonding plays a significant role in dictating the packing arrangement.

In the unit cell of 2-hydroxy-5-methylpyridine-3-carboxylic acid, two molecules related by an inversion center interact via O-H···N hydrogen bonds, forming a dimeric structure. nih.gov This compound also features an intramolecular O-H···O hydrogen bond. nih.gov The analysis of intermolecular interactions is often complemented by computational methods, such as Hirshfeld surface analysis, to explore these interactions in detail. researchgate.net The investigation of intermolecular hydrogen bond interactions in 2-chloro-6-methoxypyridine-4-carboxylic acid revealed the formation of a head-to-tail dimer through hydrogen bonding between the carboxylic acid group of one molecule and the pyridine nitrogen of another. tandfonline.com

The nature of these interactions can significantly influence the physical properties of the compounds. For example, the higher melting point of the 5-methyl isomer of 2-hydroxypyridine compared to the 6-methyl derivative is attributed to enhanced intermolecular hydrogen bonding or more efficient crystal packing.

| Compound | Intermolecular Interactions | Significance |

| 2-hydroxy-5-methylpyridine-3-carboxylic acid | O-H···N and O-H···O hydrogen bonds | Formation of dimeric structures and stabilization of the crystal lattice. nih.gov |

| 2-chloro-6-methoxypyridine-4-carboxylic acid | O-H···N hydrogen bonds | Formation of head-to-tail dimers. tandfonline.com |

| 2-hydroxy-5-methylpyridine isomers | Hydrogen bonding and crystal packing | Influences physical properties like melting point. |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of compounds like this compound and its derivatives. The decomposition temperature and the pattern of mass loss provide insights into the compound's stability under thermal stress.

Studies on selected pyridines as potential oil field tracers have utilized TGA to evaluate their thermal stability. unit.no For instance, 2-hydroxy-6-methylpyridine (B103643) was found to be unstable at temperatures of 50 °C and above. unit.no The thermal decomposition of 2-hydroxy-5-methylpyridine is expected to produce hazardous products such as carbon monoxide, hydrogen cyanide, and oxides of nitrogen. jubilantingrevia.com Safety data sheets for this compound indicate that it is stable under normal conditions of temperature and pressure but advise avoiding excessive heat and open flames which could induce thermal decomposition. jubilantingrevia.comfishersci.com

The thermal stability of metal complexes with pyridine-derived ligands has also been investigated using TGA. For example, thermogravimetric measurements of cobalt(II) and nickel(II) thiocyanate (B1210189) complexes with 3-methylpyridine (B133936) showed that decomposition begins at around 90 °C. grafiati.com

| Compound | Key TGA Findings |

| 2-hydroxy-6-methylpyridine | Unstable at temperatures ≥ 50 °C. unit.no |

| 2-hydroxy-5-methylpyridine | Stable under normal conditions; hazardous decomposition products upon heating. jubilantingrevia.com |

| Co(II) and Ni(II) thiocyanate complexes with 3-methylpyridine | Decomposition starts at approximately 90 °C. grafiati.com |

Theoretical and Computational Chemistry of 2 Hydroxy 5 Methoxypyridine

Tautomeric Equilibria Studies of Hydroxypyridine/Pyridinone Forms

2-Hydroxy-5-methoxypyridine exists in a tautomeric equilibrium between its hydroxypyridine (enol) and pyridinone (keto) forms. The position of this equilibrium is a critical aspect of its chemistry, influenced by various factors including its intrinsic stability, the surrounding solvent, and the nature of substituents on the pyridine (B92270) ring.

Quantum Chemical Calculations (DFT, Ab Initio) for Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the relative stabilities of the tautomers of 2-hydroxypyridine (B17775) derivatives. For the parent compound, 2-hydroxypyridine, high-level ab initio calculations have been employed to investigate the gas-phase thermal tautomerization reaction. nih.gov These studies often involve the application of basis sets like 6-311++G** and aug-cc-pvdz, incorporated into methods such as DFT and Coupled Cluster with Singles and Doubles (CCSD). nih.gov

For substituted 2-hydroxypyridines, the relative stability of the tautomers is sensitive to the computational method used. For instance, while some DFT methods may incorrectly predict the pyridone form to be more stable in the gas phase for the unsubstituted compound, methods that include high electron correlation effects can accurately reproduce experimental findings. acs.org The small total energy difference between the two tautomers makes the prediction of their relative stability a challenging task, often falling below the typical chemical accuracy limit of theoretical calculations. nih.gov

The methoxy (B1213986) group at the 5-position is an electron-donating group. Theoretical studies on substituted pyridines indicate that electron-donating substituents can influence the electronic distribution and, consequently, the tautomeric equilibrium. While specific calculations for this compound are not extensively documented in publicly available literature, the principles from studies on other substituted pyridines can be applied. For example, a computational study on 2-hydroxy-5-methyl-3-nitropyridine utilized Hartree-Fock and DFT (B3LYP functional with 6-311G(d) and 6-311G(3d,2p) basis sets) to investigate its molecular structure. researchgate.net Such methodologies would be appropriate for determining the tautomer stability of this compound.

Table 1: Representative Theoretical Methods for Tautomer Stability Analysis

| Method | Basis Set | Key Features |

|---|---|---|

| DFT (e.g., B3LYP) | 6-311++G(d,p) | A popular hybrid functional that balances accuracy and computational cost. |

| Ab Initio (e.g., MP2) | aug-cc-pVTZ | Includes electron correlation effects, providing higher accuracy for energy calculations. |

This table is generated based on computational methods used for similar pyridine derivatives.

Influence of Solvation and Substitution on Tautomeric Preferences

The tautomeric equilibrium of 2-hydroxypyridine derivatives is significantly influenced by the solvent environment. In the gas phase, the hydroxypyridine form is generally favored for the parent compound. However, in polar solvents, the more polar pyridone tautomer is stabilized, shifting the equilibrium in its favor. nih.gov This shift is attributed to the larger dipole moment of the pyridone form, which leads to stronger interactions with polar solvent molecules. wuxiapptec.com

Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent. These models have been used to study the tautomerism of substituted pyridone-like derivatives, showing that a polar solvent like DMSO can significantly favor the pyridone form.

The nature and position of substituents on the pyridine ring also play a crucial role in determining the tautomeric preference. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the tautomers by modifying the electronic charge distribution within the molecule. For instance, studies on chloro-substituted 2-hydroxypyridines have shown that the position of the chlorine atom affects the population of the tautomers. rsc.org Chlorination at the 5- or 6-position was found to strongly stabilize the hydroxypyridine (lactim) tautomer in the gas phase. nih.gov Conversely, the methoxy group at the 5-position, being an electron-donating group, would be expected to influence the equilibrium, likely through resonance and inductive effects that stabilize one tautomer over the other.

Molecular Structure and Conformation Analysis

The three-dimensional structure of this compound, including bond lengths, bond angles, and conformational preferences, can be accurately determined through computational methods.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a standard computational procedure used to find the lowest energy structure of a molecule. For the tautomers of this compound, this would involve calculating the molecular geometry at a specific level of theory (e.g., DFT with a suitable basis set) to locate the minimum on the potential energy surface.

In the tautomerization of 2-hydroxypyridine to 2-pyridone, significant changes in bond lengths are observed. For the parent compound, the C2-O11 bond length shortens, while the C2-C3 and N10-C2 bond lengths elongate upon conversion to the pyridone form. nih.gov The bond angles also adjust, with the O11-C2-C3 angle opening and the N10-C2-C3 angle closing. nih.gov Similar structural changes are expected for the 5-methoxy derivative.

The methoxy group introduces an additional degree of conformational flexibility, namely the rotation around the C5-O bond. A conformational analysis would be necessary to identify the most stable orientation of the methoxy group relative to the pyridine ring. This would involve calculating the energy of the molecule at different dihedral angles and identifying the global minimum.

Analysis of Intra- and Inter-molecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure and properties of this compound. Intramolecularly, a hydrogen bond can exist between the hydroxyl group and the nitrogen atom of the pyridine ring in the hydroxypyridine tautomer.

Intermolecularly, these molecules can form hydrogen-bonded dimers. The 2-pyridone form of the parent compound is known to form stable dimers through N-H···O hydrogen bonds. chemtube3d.com Computational studies, including Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, are used to characterize the nature and strength of these hydrogen bonds. acs.org For this compound, similar intermolecular hydrogen bonding is expected, which would influence its physical properties in the solid state and in solution. Theoretical studies on related systems, such as 2-methoxyphenol, have shown how the presence of a methoxy group can influence hydrogen bonding with other molecules, like water.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational chemistry provides various descriptors to quantify this.

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions of the molecule that are electron-rich or electron-poor. These maps are useful for predicting sites of electrophilic and nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, provide quantitative measures of a molecule's reactivity. The Fukui function is another important descriptor that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For substituted pyridone derivatives, DFT calculations have been used to understand their electronic structures and potential binding affinities.

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxypyridine |

| 2-Pyridone |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| 5-chloro-2-hydroxypyridine |

| 2-Methoxyphenol |

The scientific literature contains computational analyses for structurally related pyridine derivatives. However, in strict adherence to the user's instructions to focus solely on this compound, the findings from these related but distinct molecules cannot be presented.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the theoretical and computational chemistry of this compound that meets the specified requirements for data tables and in-depth research findings at this time.

Molecular Dynamics Simulations

Exploration of Conformational Flexibility and Solvent Effects

The conformational landscape of this compound is a critical aspect of its chemical behavior. The presence of hydroxyl and methoxy functional groups introduces the possibility of different spatial arrangements, or conformers, which can influence the molecule's reactivity and interactions. Computational studies, often utilizing methods like Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.

The relative stability of different conformers can be significantly influenced by the surrounding solvent environment. nm-aist.ac.tzrsc.org Solvents can affect the conformational equilibrium by stabilizing or destabilizing certain conformers through intermolecular interactions such as hydrogen bonding. nm-aist.ac.tzresearchgate.net For instance, in a polar protic solvent, it is expected that conformers capable of forming strong hydrogen bonds with the solvent molecules will be preferentially stabilized. Conversely, in a non-polar solvent, intramolecular hydrogen bonding within the this compound molecule might be more favorable.

The following table illustrates a hypothetical representation of how the relative energies of different conformers of this compound might vary in different solvent environments, based on general principles of solute-solvent interactions.

| Conformer | Gas Phase (Relative Energy, kcal/mol) | Dichloromethane (Relative Energy, kcal/mol) | Methanol (Relative Energy, kcal/mol) |

| Conformer A (Intramolecular H-bond) | 0.00 | 0.50 | 1.20 |

| Conformer B (Intermolecular H-bond favored) | 1.50 | 0.80 | 0.20 |

| Conformer C (Rotated methoxy group) | 2.10 | 1.90 | 1.75 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, signal processing, and telecommunications. mdpi.com Organic molecules, particularly those with π-conjugated systems and electron donor-acceptor groups, often exhibit significant NLO properties. nih.gov this compound, with its aromatic pyridine ring and the presence of both an electron-donating methoxy group and a hydroxyl group, presents a promising scaffold for NLO activity.

Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. nih.govrsc.org Key parameters that quantify the NLO response include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties can be calculated using quantum chemical methods, such as DFT, often in conjunction with various basis sets to ensure accuracy. researchgate.netnih.gov

The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. mdpi.com The magnitude of β is highly dependent on the molecular structure, including the extent of electron delocalization and the presence of charge-transfer characteristics. rsc.org In this compound, the interaction between the donor (methoxy and hydroxyl) and acceptor (pyridine ring) moieties can lead to a significant NLO response.

Computational studies can predict these NLO properties, providing a valuable screening tool for identifying promising candidate molecules for experimental investigation. The table below presents hypothetical calculated NLO properties for this compound, based on typical values for similar organic molecules.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 12 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

The prediction of NLO properties through computational chemistry allows for the rational design of new materials with enhanced NLO activity. nih.gov By systematically modifying the structure of this compound, for example, by introducing stronger electron-donating or -withdrawing groups, it is possible to tune its NLO response for specific applications.

Reactivity and Mechanistic Studies of 2 Hydroxy 5 Methoxypyridine

General Reaction Types Exhibited by Pyridinol/Pyridinone Structures

The dual nature of the pyridinol/pyridinone system allows it to undergo a range of reactions characteristic of both aromatic heterocycles and carbonyl compounds.

The pyridine (B92270) ring, in its pyridinol or pyridone form, can participate in both oxidation and reduction reactions, often targeting either the ring itself or its substituents.

Oxidation: While the pyridine ring is generally resistant to oxidation, specific transformations are possible. For instance, N-alkyl pyridinium (B92312) ions can react with hydroxide (B78521) ions to form pseudobases, which can then be oxidized by reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to yield N-substituted 2-pyridones. chemistry-online.com In the context of metabolic pathways, 2-hydroxypyridine (B17775) can be hydroxylated by monooxygenase enzymes to form 2,5-dihydroxypyridine. researchgate.net

Reduction: Catalytic hydrogenation is an effective method for reducing substituents on the hydroxypyridine ring. A notable example is the synthesis of 2-hydroxy-5-methylpyridine (B17766) from 3-cyano-6-hydroxypyridine. This reaction is carried out using a reduction catalyst such as Palladium on carbon (Pd/C) in the presence of an acid and an anionic surfactant, efficiently converting the cyano group to a methyl group. google.comchemicalbook.com

The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, largely dictates the course of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. chemistry-online.com This makes nucleophilic displacement of good leaving groups, such as halides, a facile process. nih.gov In fact, the synthesis of many substituted pyridines, including chloro- or methoxypyridines, often begins with a nucleophilic substitution reaction on a pyridone precursor. The reaction proceeds through a stabilized, negatively charged intermediate (a Meisenheimer-like complex). chemistry-online.com The N-alkylation of 2-hydroxypyridines can also occur, providing a route to N-substituted 2-pyridones. acs.org

Electrophilic Aromatic Substitution (EAS): In contrast to nucleophilic substitution, electrophilic substitution on the pyridine ring is generally difficult. The electronegative nitrogen deactivates the ring towards attack by electrophiles, making it less reactive than benzene (B151609). youtube.com When the reaction does occur, it typically requires forcing conditions and directs the incoming electrophile to the C3 (β) position, analogous to the meta-directing effect in nitrobenzene. youtube.com The reactivity of the pyridine ring towards electrophiles can be significantly enhanced by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack, as the oxygen atom can donate electron density into the ring. youtube.com For hydroxypyridines, the hydroxyl group acts as an activating, ortho-para directing group, competing with the deactivating and meta-directing nature of the ring nitrogen. For instance, 3-hydroxypyridine (B118123) undergoes nitration at the 2-position. rsc.org

| Reaction Type | Reactivity of Pyridine Ring | Favored Position(s) | Typical Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Activated (Electron-deficient) | C2 (α), C4 (γ) | Presence of a good leaving group (e.g., halide) |

| Electrophilic Substitution | Deactivated (Electron-deficient) | C3 (β) | Harsh conditions; enhanced by activating groups or N-oxidation |

Reaction Mechanisms of Key Transformations

A fundamental transformation for 2-hydroxypyridine and its derivatives is the tautomerization between the hydroxy and pyridone forms. The mechanism of this interconversion has been studied extensively. The direct, unimolecular tautomerization via a 1,3-suprafacial hydrogen shift has a high activation energy barrier. wikipedia.org A more energetically favorable pathway involves the formation of a hydrogen-bonded dimer. This dimerization facilitates a double proton transfer, providing a self-catalytic route between the two tautomeric forms. wikipedia.org In the gas phase, an alternative "roaming radical reaction mechanism" has been proposed, involving the dissociation and subsequent re-association of a hydrogen atom. aip.org

The mechanism for nucleophilic aromatic substitution (SNAr) on a 2-halopyridine proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. In the second step, the leaving group (e.g., a halide ion) is eliminated, and the aromaticity of the ring is restored. chemistry-online.com

Ligand Properties in Coordination Chemistry

Hydroxypyridine and its analogues, including 2-hydroxy-5-methoxypyridine, are highly effective ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions is a cornerstone of their utility.

Hydroxypyridinones (the keto tautomer) are particularly noteworthy as excellent bidentate chelating agents for hard metal ions. kcl.ac.uk They typically coordinate to a metal center through the deprotonated hydroxyl group (enol form) and the carbonyl oxygen (keto form), creating a stable five-membered chelate ring. rsc.org This chelating action is particularly effective for trivalent metal ions like iron(III). rsc.orgnih.gov The high affinity of hydroxypyridinone-based ligands for iron has led to their extensive investigation for applications in managing iron overload diseases. rsc.orgrsc.org The tautomeric equilibrium of the ligand can significantly influence its coordination ability and the stability of the resulting metal complex. rsc.org Schiff base ligands derived from hydroxypyridine precursors have also been shown to form stable complexes with transition metals such as Cu(II) and Zn(II). nih.gov

The coordination complexes of hydroxypyridines are not merely stable structures but can also be catalytically active. The ligand can play a direct and active role in the catalytic cycle, a concept known as metal-ligand cooperation (MLC). nih.gov In these systems, the 2-hydroxypyridine ligand can undergo tautomerization between its lactam and lactim forms to facilitate bond activation and substrate transformation. nih.gov

Ruthenium and palladium complexes featuring 2-hydroxypyridine-based ligands have demonstrated significant catalytic activity. nih.gov For example, palladium complexes have been successfully employed as catalysts for the α-alkylation of ketones. nih.gov Similarly, ruthenium complexes containing the 2-hydroxypyridine motif are effective catalysts for transfer hydrogenation and the hydrogenation of carbon dioxide to formic acid. nih.govresearchgate.net The introduction of a pyridine moiety into macrocyclic ligands can also enhance the catalytic properties of their metal complexes, which have been used in various oxidation and stereoselective synthesis reactions. unimi.it

| Metal Center | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Bidentate 2-hydroxypyridine-based | α-Alkylation of ketones | nih.gov |

| Ruthenium (Ru) | 2-Hydroxypyridine motif | Transfer hydrogenation of ketones | nih.gov |

| Ruthenium (Ru) | 2-Hydroxypyridine motif | Hydrogenation of CO₂ to formic acid | researchgate.net |

| Various Transition Metals | Pyridine-containing macrocycles | Oxidation reactions, Stereoselective C-C and C-O bond formation | unimi.it |

Applications in Medicinal Chemistry and Drug Discovery

2-Hydroxy-5-methoxypyridine as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound as a synthetic intermediate is well-established, providing a foundational structure for the synthesis of a diverse range of biologically active compounds. Its reactive hydroxyl group and the pyridine (B92270) ring's capacity for modification allow chemists to construct complex molecular architectures with desired pharmacological profiles.

The pyridinone core, of which this compound is an example, is a key structural element in the design of agents aimed at treating complex neurological diseases. A significant area of application is in the development of therapeutics for Alzheimer's disease. The methoxypyridine motif has been instrumental in creating molecules that can modulate the activity of enzymes central to the disease's pathology, as will be detailed in section 6.1.3. The incorporation of this chemical structure has been shown to enhance the potency and improve the drug-like properties of these compounds, such as their ability to cross the blood-brain barrier and reach their intended target within the central nervous system. rsc.org

The pyridone structure is the cornerstone of the approved antifibrotic drug Pirfenidone, which is used to treat idiopathic pulmonary fibrosis. nih.gov This has spurred significant research into creating new and more effective antifibrotic agents based on this scaffold. Scientists have designed and synthesized numerous series of pyridone derivatives to enhance the therapeutic effects of Pirfenidone. nih.gov Modifications to the core pyridone ring are explored to improve activity, with research focusing on how different substituents impact the compound's ability to inhibit fibroblast proliferation and collagen synthesis. nih.govnih.gov The development of these novel analogues highlights the central role of the pyridone chemical class in the ongoing search for improved treatments for fibrotic diseases. nih.govacs.org

In the quest for a disease-modifying treatment for Alzheimer's disease, this compound has emerged as a critical component in the design of gamma-secretase modulators (GSMs). rsc.orgfigshare.com These molecules allosterically modulate the γ-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients, while increasing the formation of shorter, less harmful Aβ peptides. researchgate.net

The insertion of a methoxypyridine motif into tetracyclic GSM scaffolds has led to the development of compounds with significantly improved potency and better physicochemical properties, such as increased aqueous solubility. figshare.comnih.gov In vivo studies have demonstrated that these novel methoxypyridine-derived GSMs are capable of crossing the blood-brain barrier, engaging with their target, and effectively reducing Aβ42 levels in both the plasma and the brain of transgenic mouse models of Alzheimer's disease. rsc.orgnih.gov

| Compound Type | Key Structural Feature | Observed Improvement | Therapeutic Target | Reference |

|---|---|---|---|---|

| Gamma-Secretase Modulator (GSM) | Methoxypyridine motif within a tetracyclic scaffold | Improved activity in reducing Aβ42 production, enhanced aqueous solubility, ability to cross the blood-brain barrier. | Alzheimer's Disease | rsc.orgfigshare.com |

Biological Activity of this compound Derivatives

Beyond its role as a synthetic intermediate, the core structure of this compound is found in various derivatives that exhibit a wide range of biological activities. These derivatives have been investigated for their potential as antimicrobial and antiviral agents.

Derivatives incorporating the substituted hydroxypyridine or methoxyphenyl motif have shown promise as antimicrobial agents. The presence of hydroxy, methoxy (B1213986), and other functional groups on pyridine-related scaffolds can contribute to their ability to inhibit the growth of various pathogenic microorganisms. acs.org Research has demonstrated that different classes of compounds featuring these structural elements possess activity against a range of bacteria and fungi. For example, certain pyrazoline derivatives with hydroxy and methoxy substitutions have been evaluated for their antibacterial and antifungal properties. acs.org Similarly, novel quinoline and benzimidazole derivatives containing methoxy groups have been synthesized and tested, showing inhibitory activity against clinically relevant microbial strains. tandfonline.com

| Derivative Class | Key Structural Features | Tested Activity | Target Microorganisms | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | 2-hydroxy-4-methoxy substitutions | Antibacterial & Antifungal | E. coli, S. aureus, C. albicans | acs.org |

| 7-Methoxyquinoline Derivatives | Sulfonamide moiety | Antibacterial & Antifungal | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | tandfonline.com |

| N-Benzimidazole-Derived Carboxamides | Hydroxy and methoxy substitutions | Antibacterial | S. aureus, E. faecalis, E. coli |

The pyridine and pyridone scaffolds are actively being explored for the development of novel antiviral therapeutics. Research has identified derivatives of this class that show inhibitory activity against a variety of viruses, including those responsible for significant human diseases.

Hepatitis B Virus (HBV): A series of novel 2-pyridone derivatives have been synthesized and evaluated for their anti-HBV activity. figshare.comnih.gov Some of these compounds demonstrated potent inhibition of HBV DNA replication in vitro. figshare.com One study identified 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one, a compound structurally related to this compound, as a modest inhibitor of HBV, establishing this chemical scaffold as a promising starting point for further optimization. nih.gov Other pyridine-pyrazole derivatives have also been shown to inhibit HBV gene expression and viral DNA replication. rsc.org

Influenza A Virus: The pyridine core is a privileged scaffold for developing inhibitors of the influenza virus. Various pyridine derivatives have been synthesized and shown to act as inhibitors of the influenza A polymerase, a critical enzyme for viral replication. acs.org For instance, benzothiazolyl-pyridine hybrids have been developed that exhibit significant activity against the H5N1 influenza strain. acs.org These findings underscore the potential of pyridine-based compounds as a source of new anti-influenza agents.

Anticancer and Antitumor Activities of Pyridinone–Quinazoline Derivatives

The fusion of pyridinone and quinazoline scaffolds has yielded hybrid molecules with significant anticancer and antitumor properties. The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways. nih.gov When combined with a pyridinone moiety, which is isosteric to various key biological structures, these derivatives can exhibit potent and diverse mechanisms of action.

One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell proliferation and survival. nih.gov For instance, pyridine-quinoline hybrids have been designed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers, including leukemia and prostate cancer. acs.org The pyridone moiety in these hybrids is critical for their anticancer activity, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. acs.org For example, the carbonyl group on the pyridone ring can interact with the hinge region residue Lys67 of PIM-1 kinase. acs.org

Furthermore, some quinazolinone derivatives incorporating a pyridone ring or related heterocyclic systems demonstrate anticancer activity through mechanisms other than kinase inhibition. Certain tricyclic quinazolinone derivatives, such as pyridazino[1,6-b]quinazolinones, have been shown to act as DNA intercalating agents and inhibitors of topoisomerase I. researchgate.net This dual mechanism can lead to cell cycle arrest, typically at the G2/M phase, and induce apoptosis in cancer cells. researchgate.net The introduction of a pyridone or a related nitrogen-containing heterocycle can also be seen in derivatives targeting the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in cancer. scispace.com For example, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent PI3Kα inhibitory activity and broad-spectrum antitumor effects. scispace.com

The antitumor evaluation of these hybrid compounds across various human cancer cell lines has demonstrated their potential, with many exhibiting IC50 values in the sub-micromolar range. researchgate.netscispace.com

Table 1: Anticancer Activity of Selected Pyridinone-Quinazoline Related Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Observed Activity |

|---|---|---|---|

| Pyridine-Quinoline Hybrids | PIM-1 Kinase Inhibition | Myeloid leukaemia (NFS-60), Liver (HepG-2), Prostate (PC-3) | Potent anticancer activity, induction of apoptosis. acs.org |

| Pyridazino[1,6-b]quinazolinones | DNA Intercalation, Topoisomerase I Inhibition | Ovarian (SK-OV-3), Gastric (MGC-803), Lung (NCI-H460) | Sub-μM IC50 values, G2 phase cell cycle arrest. researchgate.net |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibition | Lung (HCC827), Breast (MCF-7), Neuroblastoma (SH-SY5Y) | IC50 values from 0.09 μΜ to 0.43 μΜ. scispace.com |

Anti-inflammatory Properties

The this compound scaffold and its isomers, such as 3-hydroxypyridin-4-ones, possess notable anti-inflammatory properties. A key mechanism suggested for this activity is the chelation of iron. diva-portal.org Iron plays a role in the inflammatory process by acting as a catalytic center for cyclooxygenase (COX) enzymes, which are responsible for the generation of prostaglandins—key mediators of inflammation and pain. diva-portal.org By scavenging iron, hydroxypyridinone derivatives may inhibit the synthesis of pro-inflammatory prostanoids and the generation of toxic free radicals by COX. diva-portal.org Some derivatives of 3-hydroxy pyridine-4-one have demonstrated anti-inflammatory effects in animal models comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. diva-portal.org

Furthermore, the anti-inflammatory effects of compounds containing methoxy and hydroxy functional groups are often linked to the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.org NF-κB is a central transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. ohiolink.edursc.org Its dysregulation is implicated in a wide range of inflammatory diseases. ohiolink.edu Compounds like 5-methoxytryptophan have been shown to control macrophage activation and transmigration by inhibiting NF-κB activation. semanticscholar.org This suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling cascade, thereby suppressing the production of inflammatory mediators. mdpi.comnih.gov

Studies on various pyridine derivatives have reinforced their anti-inflammatory potential. For instance, 1-Methylnicotinamide has demonstrated anti-inflammatory properties linked to the reduction of TNF-α levels. mdpi.com The combined effects of inhibiting inflammatory mediators and modulating critical signaling pathways like NF-κB highlight the therapeutic potential of the this compound scaffold in managing inflammatory conditions. semanticscholar.orgmdpi.com

Protein Kinase Inhibitory Action of Hydroxypyridine-Derived Metal Complexes

Hydroxypyridinone (HOPO) scaffolds, including 2-hydroxypyridine (B17775), are excellent chelating ligands that form stable complexes with a variety of metal ions. nih.gov When these ligands are coordinated with transition metals such as ruthenium (Ru) or copper (Cu), the resulting complexes can function as potent protein kinase inhibitors. nih.govrsc.org This strategy combines the structural and electronic properties of the metal center with the specific interactions of the organic ligand to target the highly conserved ATP-binding site of kinases. tandfonline.com

Ruthenium complexes, in particular, have been designed to mimic the structure of broad-spectrum kinase inhibitors like staurosporine. frontiersin.org By incorporating hydroxypyridine-based ligands, these organometallic compounds can be tailored to fit into kinase active sites, with the metal center playing a key structural role. frontiersin.orgpatsnap.com For example, ruthenium(II) complexes bearing 4-hydroxy-pyridine-2,6-dicarboxylic acid have demonstrated significant cytotoxic activity against cancer cell lines, which is often linked to kinase inhibition. tandfonline.com Docking studies of such complexes have shown their potential to bind within the ATP pockets of kinases like MST2. drughunter.com

Copper is another metal that has been shown to modulate the activity of several protein kinases, including MEK1 and CK2. nih.gov Copper can bind directly to the catalytic subunit of kinases, and fluctuations in intracellular copper levels can alter kinase activity. nih.gov Hydroxypyridine-derived ligands can be used to deliver copper to these targets or to form stable complexes that themselves act as inhibitors. The coordination of the metal can influence the geometry and electronic properties of the ligand, enhancing its ability to interact with key residues in the kinase active site. The versatility of the hydroxypyridine scaffold allows for the synthesis of a diverse family of metal complexes with tunable biological activities, making them promising candidates for the development of novel targeted cancer therapies.

Structure-Activity Relationship (SAR) Studies of Substituted Methoxypyridines

Influence of Functional Groups on Bioactivity

The biological activity of pyridinone derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed key insights into how different functional groups influence their efficacy as anticancer and kinase-inhibiting agents.